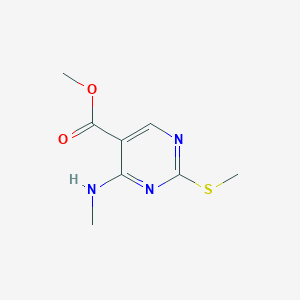
Methyl 4-(methylamino)-2-(methylthio)pyrimidine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(methylamino)-2-(methylthio)pyrimidine-5-carboxylate is a pyrimidine derivative with a complex structure that includes methylamino and methylthio functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(methylamino)-2-(methylthio)pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 4-chloro-2-(methylthio)pyrimidine-5-carboxylate with methylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(methylamino)-2-(methylthio)pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the carboxylate group, using reducing agents like lithium aluminum hydride.
Substitution: The methylamino group can participate in substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles such as amines, thiols, and alcohols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced carboxylate derivatives
Substitution: Substituted pyrimidine derivatives
Aplicaciones Científicas De Investigación
Methyl 4-(methylamino)-2-(methylthio)pyrimidine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 4-(methylamino)-2-(methylthio)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the methylamino and methylthio groups allows for specific interactions with biological molecules, influencing pathways related to cell growth, apoptosis, and metabolism.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-(amino)-2-(methylthio)pyrimidine-5-carboxylate
- Methyl 4-(methylamino)-2-(ethylthio)pyrimidine-5-carboxylate
- Methyl 4-(methylamino)-2-(methylthio)pyrimidine-6-carboxylate
Uniqueness
Methyl 4-(methylamino)-2-(methylthio)pyrimidine-5-carboxylate is unique due to the specific positioning of the methylamino and methylthio groups on the pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C8H11N3O2S |
|---|---|
Peso molecular |
213.26 g/mol |
Nombre IUPAC |
methyl 4-(methylamino)-2-methylsulfanylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C8H11N3O2S/c1-9-6-5(7(12)13-2)4-10-8(11-6)14-3/h4H,1-3H3,(H,9,10,11) |
Clave InChI |
LAFBPLGPKIVZSR-UHFFFAOYSA-N |
SMILES canónico |
CNC1=NC(=NC=C1C(=O)OC)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















